molecular formula C5H6BrN3O2 B2940749 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole CAS No. 292826-77-8

5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole

Cat. No. B2940749
CAS RN: 292826-77-8
M. Wt: 220.026
InChI Key: QGPJCJIRUXPYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include details about its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The conditions, products, and mechanisms of these reactions are studied .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability, reactivity, and acidity or basicity are also studied .

Scientific Research Applications

Nitration and Derivative Formation

  • Nitration Processes : 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole and its derivatives undergo various nitration processes. For example, nitration of 3-methyl-1,5-diphenylpyrazole can lead to the formation of di- and tri-nitro compounds, which are structurally similar to 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole. These nitrations introduce nitro groups into different positions on the pyrazole nucleus, demonstrating the compound's reactivity and potential for creating diverse derivatives (Barry, Birkett, & Finar, 1969).

Crystal Structure and Molecular Interactions

  • Hydrogen-Bonded Structures : Studies on similar pyrazole compounds have revealed complex structures linked by hydrogen bonds. For instance, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate exhibits hydrogen-bonded sheets, indicating the potential for 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole to form intricate molecular arrangements (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Synthesis and Chemical Properties

  • Synthesis of Derivatives : The synthesis of 5-bromomethyl-4-nitroimidazoles, which are structurally related to 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole, highlights the compound's potential as a precursor for various chemical derivatives. These derivatives can serve as prodrugs or as components in complex chemical reactions (Lu et al., 2013).

Application in Organic Synthesis and Coordination Chemistry

  • Formation of Coordination Polymers : Research on bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which are closely related to 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole, demonstrates the utility of these compounds in creating coordination polymers with metals like Zn(II) and Cd(II). This application underscores the potential for 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole in coordination chemistry and material science (Cheng et al., 2017).

Chemical Reactivity and Pharmaceutical Potential

  • Antimicrobial and Antidiabetic Activity : Certain derivatives of pyrazoles, including those similar to 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole, have been synthesized and evaluated for their antimicrobial and antidiabetic activities. This suggests potential pharmaceutical applications for derivatives of 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole (Doddaramappa et al., 2015).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling, storage, and disposal procedures .

properties

IUPAC Name

5-(bromomethyl)-1-methyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-8-4(2-6)5(3-7-8)9(10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPJCJIRUXPYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reaction of 5-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole (80 mg, 0.54 mmol) with LiBr according to general procedure B gave 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole (70 mg, 70%) as a white crystalline solid, m.p. 71-73° C. 1H NMR (CDCl3, 400 MHz) δ 8.08 (s, 1H), 4.82 (s, 2H), 3.95 (s, 3H). Analysis found: C, 27.76; H, 3.08; N, 18.99. C5H6BrN3O2.0.02hexane requires: C, 27.73; H, 2.86; N, 18.95. HRMS (FAB+) found: 219.97223, 221.97012 (M+1), calcd. for C5H279/81BrN3O2: 219.97216, 221.97012.
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.